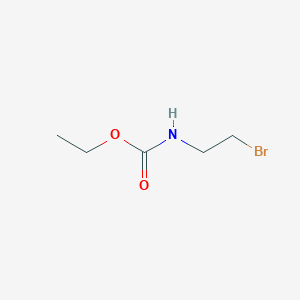

N-(2-Bromoethyl)urethane

説明

Significance of N-(2-Bromoethyl)urethane in Advanced Chemical Synthesis and Materials Science

This compound serves as a crucial intermediate in the synthesis of more complex molecules. Its bifunctional nature allows for a range of chemical transformations. The bromine atom is a good leaving group, making it susceptible to nucleophilic substitution reactions. This reactivity is harnessed to introduce the 2-urethanyl-ethyl group into various molecular scaffolds.

In materials science, this compound and its derivatives are utilized in the development of novel polymers. For instance, it can be used to create polyurethanes with specific functionalities. The incorporation of this compound can influence the properties of the resulting polymers, such as their mechanical strength, thermal stability, and biocompatibility. One area of interest is the synthesis of self-healing polyurethanes, where the bromoethyl group can facilitate the formation of dynamic bonds that allow the material to repair itself.

The ability to modify polyurethanes through N-alkylation with reagents like diethyl 2-bromoethyl phosphate opens up possibilities for creating materials with tailored properties. researchgate.net This approach has been explored to enhance the biocompatibility of polyurethanes for potential medical applications. sun.ac.za

Historical Context of this compound in Academic Research

Historically, research on this compound and related compounds has been documented in the context of organic synthesis. For example, a convenient synthesis for a related compound, tert-butyl N-(2-bromoethyl)carbamate, was reported in 1987, highlighting the utility of such compounds in organic preparations. scispace.comtandfonline.com This and similar compounds have been recognized as valuable reaction intermediates. google.com

The development of synthetic methods for N-substituted carbamates has been a focus of research. For instance, the reaction of 2-bromoethylamine hydrobromide with agents like di-tert-butyl dicarbonate has been a known process for producing tert-butyl N-(2-bromoethyl)carbamate. google.com Over the years, various modifications to these synthetic procedures have been developed to improve yield, safety, and ease of handling. google.com

Current Research Landscape and Emerging Trends in this compound Chemistry

The current research landscape for this compound and its analogs is vibrant, with a strong focus on its application in polymer chemistry and materials science. A significant trend is the development of "smart" polymers, such as self-healing and stimuli-responsive materials. The use of dynamic bonds, which can be formed using the reactive groups present in this compound derivatives, is a key strategy in this area. researchgate.net

Another emerging trend is the use of "click" chemistry for the functionalization of polyurethanes. This involves using highly efficient and specific reactions to attach various functional groups to the polymer backbone. N-(2-Bromoethyl)phthalimide, a related compound, can be converted to an azide-containing intermediate, which can then participate in "click" reactions to create functionalized polyurethanes. ugent.be

Furthermore, there is growing interest in the synthesis of sequence-defined polyurethanes, which have a precisely controlled monomer sequence. google.com This level of control allows for the creation of polymers with highly specific properties and functions. The development of new synthetic methodologies is crucial for advancing this field.

The polyurethane industry is also seeing a shift towards more sustainable and eco-friendly practices, including the use of bio-based raw materials and the implementation of circular economy principles. mdpi.comamericanchemistry.com

Scope and Research Objectives for this compound Investigations

The primary research objectives for investigations involving this compound and its derivatives are centered on exploiting its chemical reactivity for the synthesis of novel compounds and materials. Key areas of investigation include:

Developing new and efficient synthetic routes to this compound and its analogs.

Exploring its use as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Investigating its role in the creation of advanced polymers , such as functionalized polyurethanes with tailored properties like self-healing capabilities, biocompatibility, and controlled drug release. sun.ac.zaresearchgate.net

Understanding the structure-property relationships of polymers derived from this compound to optimize their performance for specific applications.

Applying computational and theoretical studies to predict the behavior and properties of molecules and materials derived from this compound.

特性

IUPAC Name |

ethyl N-(2-bromoethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10BrNO2/c1-2-9-5(8)7-4-3-6/h2-4H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BESCFIAGVMCBAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50301670 | |

| Record name | ethyl N-(2-bromoethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50301670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7452-78-0 | |

| Record name | NSC145420 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145420 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl N-(2-bromoethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50301670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q. What are the established synthetic routes for preparing N-(2-Bromoethyl)urethane, and what analytical methods validate its purity?

this compound is typically synthesized via nucleophilic substitution or urethane-forming reactions. For example, bromoethyl intermediates like N-(2-Bromoethyl)phthalimide (CAS 574-98-1) can react with amines or alcohols under controlled conditions. A common method involves reacting 2-bromoethylamine with carbonylating agents (e.g., phosgene derivatives) in anhydrous solvents like dichloromethane. Purity is validated using:

- GC-MS for volatile byproducts .

- ¹H/¹³C NMR to confirm structural integrity (e.g., δ ~3.6 ppm for -CH2Br) .

- Elemental analysis to verify stoichiometry .

Q. How can researchers optimize reaction conditions to minimize side products in this compound synthesis?

Key parameters include:

- Temperature control (e.g., 0–5°C for bromoethylamine stability) .

- Inert atmosphere (N2/Ar) to prevent oxidation of intermediates .

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity, while toluene reduces hydrolysis .

- Stoichiometric ratios : Excess carbonylating agents (1.2–1.5 eq.) improve yields .

Q. What safety protocols are critical when handling this compound derivatives?

- Toxicity mitigation : Use fume hoods and PPE due to alkylating agent risks (potential carcinogenicity) .

- Storage : Keep at -20°C under argon to prevent decomposition .

- Waste disposal : Neutralize with 10% sodium thiosulfate to deactivate bromoethyl groups .

Advanced Research Questions

Q. How does the crystallographic structure of this compound derivatives inform their reactivity in nucleophilic substitutions?

Single-crystal X-ray diffraction reveals bond angles and electron density distribution. For example, in N-[2-(phenylseleno)ethyl]phthalimide (a derivative), the Se-C bond length (1.93 Å) and C-Br bond polarization (1.48 Å) indicate susceptibility to SN2 reactions. This data guides solvent selection (polar aprotic) and catalyst design (e.g., phase-transfer agents) .

Q. What mechanistic insights explain contradictory enzyme inhibition data for bromoethyl derivatives?

Studies on sulfonamide derivatives (e.g., N-(2-Bromoethyl)-N-(4,5-dibromo-2-ethoxyphenyl)benzenesulfonamide) show IC50 variability due to:

Q. How can computational modeling predict the environmental persistence of this compound byproducts?

- DFT calculations estimate hydrolysis rates (e.g., half-life in water: ~72 hrs at pH 7) .

- QSPR models correlate logP values (2.1–2.5) with bioaccumulation potential .

- MD simulations track degradation pathways (e.g., β-elimination vs. nucleophilic substitution) .

Methodological Guidance for Data Contradictions

7. Resolving discrepancies in toxicity profiles of bromoethyl compounds:

- Comparative assays : Use standardized cell lines (e.g., CHO-K1 for genotoxicity) to control variability .

- Metabolite profiling : LC-MS/MS identifies reactive intermediates (e.g., aziridinium ions) that may skew results .

- Dose-response curves : Clarify threshold effects (e.g., nonlinear apoptosis rates at <10 μM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。